3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that contains both fluorophenyl and thiazolopyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can be approached through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: 3-fluoroaniline, 4-fluorobenzaldehyde, and a thiazole derivative.
Reaction Conditions: The reaction may involve heating the mixture in the presence of a catalyst such as a Lewis acid (e.g., AlCl3) or under basic conditions (e.g., NaOH) to facilitate cyclization.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Parameters: Temperature, solvent, and reaction time.
Purification Techniques: Crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-7-(4-chlorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
- 3-(3-Fluorophenyl)-7-(4-methylphenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
- Thiazolopyridine Core : This core structure is known for its potential biological activities, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C18H12F2N2OS |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H12F2N2OS/c19-12-6-4-10(5-7-12)14-9-15(23)21-17-16(22-24-18(14)17)11-2-1-3-13(20)8-11/h1-8,14H,9H2,(H,21,23) |
InChI Key |
ILJIZOWSGWCXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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